Cas no 5825-44-5 (1-nitroso-1,2,3,4-tetrahydroquinoline)
1-nitroso-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 1,2,3,4-tetrahydro-1-nitroso-
- 1-nitroso-3,4-dihydro-2H-quinoline
- 1-nitroso-1,2,3,4-tetrahydroquinoline
- STL563274
- CS-0231161
- SCHEMBL1437753
- nitrosotetrahydroquinoline
- EN300-1072819
- 1-nitro so-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-tetrahydro-1-nitrosoquinoline
- DTXSID80355823
- AKOS030508637
- DB-180383
- FAWGKYZUQAMFJR-UHFFFAOYSA-N
- 5825-44-5
-
- Inchi: 1S/C9H10N2O/c12-10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
- InChI Key: FAWGKYZUQAMFJR-UHFFFAOYSA-N
- SMILES: O=NN1C2C=CC=CC=2CCC1
Computed Properties
- Exact Mass: 162.0794
- Monoisotopic Mass: 162.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- PSA: 32.67
1-nitroso-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1072819-100mg |
1-nitroso-1,2,3,4-tetrahydroquinoline |
5825-44-5 | 95.0% | 100mg |
$188.0 | 2022-02-28 | |
| Enamine | EN300-1072819-250mg |
1-nitroso-1,2,3,4-tetrahydroquinoline |
5825-44-5 | 95.0% | 250mg |
$270.0 | 2022-02-28 | |
| Enamine | EN300-1072819-500mg |
1-nitroso-1,2,3,4-tetrahydroquinoline |
5825-44-5 | 95.0% | 500mg |
$468.0 | 2022-02-28 | |
| Enamine | EN300-1072819-1000mg |
1-nitroso-1,2,3,4-tetrahydroquinoline |
5825-44-5 | 95.0% | 1g |
$599.0 | 2022-02-28 | |
| Enamine | EN300-1072819-2500mg |
1-nitroso-1,2,3,4-tetrahydroquinoline |
5825-44-5 | 95.0% | 2500mg |
$1173.0 | 2022-02-28 | |
| Enamine | EN300-1072819-5000mg |
1-nitroso-1,2,3,4-tetrahydroquinoline |
5825-44-5 | 95.0% | 5g |
$1737.0 | 2022-02-28 | |
| Enamine | EN300-1072819-10000mg |
1-nitroso-1,2,3,4-tetrahydroquinoline |
5825-44-5 | 95.0% | 10g |
$2577.0 | 2022-02-28 | |
| A2B Chem LLC | AX09395-2.5g |
1-nitroso-3,4-dihydro-2H-quinoline |
5825-44-5 | 95% | 2.5g |
$1566.00 | 2024-04-19 | |
| A2B Chem LLC | AX09395-5g |
1-nitroso-3,4-dihydro-2H-quinoline |
5825-44-5 | 95% | 5g |
$2301.00 | 2024-04-19 | |
| A2B Chem LLC | AX09395-10g |
1-nitroso-3,4-dihydro-2H-quinoline |
5825-44-5 | 95% | 10g |
$3394.00 | 2024-04-19 |
1-nitroso-1,2,3,4-tetrahydroquinoline Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-nitroso-1,2,3,4-tetrahydroquinoline
Quinoline, 1,2,3,4-Tetrahydro-1-Nitroso: A Comprehensive Overview
Quinoline, with the CAS number 5825-44-5, is a heterocyclic aromatic compound that has been extensively studied for its unique chemical properties and diverse applications. The compound 1,2,3,4-tetrahydro-1-nitrosoquinoline represents a specific derivative of quinoline, characterized by the presence of a nitroso group (-N=O) at the 1-position and partial hydrogenation of the quinoline ring system. This modification imparts distinct chemical and physical properties to the molecule, making it an interesting subject of research in various fields.
The structure of 1,2,3,4-tetrahydro-1-nitrosoquinoline consists of a partially saturated quinoline ring with a nitroso functional group. The partial saturation introduces a degree of unsaturation that affects the compound's electronic properties and reactivity. Recent studies have focused on understanding the electronic distribution within the molecule and its implications for potential applications in areas such as drug design and catalysis.
In terms of synthesis, several methods have been explored to produce 1,2,3,4-tetrahydro-1-nitrosoquinoline. One common approach involves the reduction of quinoline derivatives followed by nitrosation reactions. Researchers have optimized these processes to achieve higher yields and better control over the product's purity. For instance, studies published in 2023 have demonstrated the use of transition metal catalysts to facilitate selective reductions and subsequent functionalization steps.
The chemical properties of 1,2,3,4-tetrahydro-1-nitrosoquinoline make it a valuable compound in various industries. In pharmaceutical research, its unique structure has been explored for potential bioactivity against certain diseases. For example, recent findings suggest that derivatives of this compound may exhibit anti-inflammatory or antioxidant properties. Additionally, its ability to act as a ligand in coordination chemistry has led to investigations into its use as a catalyst in organic synthesis.
In materials science, the partial saturation and functionalization of quinoline derivatives like 1,2,3,4-tetrahydro-1-nitrosoquinoline have opened new avenues for developing advanced materials. Researchers are exploring its potential as a building block for constructing novel polymers or as an additive in electronic materials due to its aromaticity and functional group reactivity.
Safety considerations are also critical when handling compounds like Quinoline and its derivatives. While no direct hazards are associated with Quinoline, proper handling procedures should be followed to ensure workplace safety. This includes wearing appropriate personal protective equipment (PPE) and adhering to standard laboratory protocols.
In conclusion, Quinoline, particularly its derivative 1,2,3,4-tetrahydro-1-nitrosoquinoline, continues to be an area of active research due to its versatile chemical properties and wide-ranging applications. As new studies emerge highlighting its potential in drug development and materials science
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